molecular formula C5H7ClN2O B1428246 5-Methyl-2-pyrimidinol hydrochloride CAS No. 17758-06-4

5-Methyl-2-pyrimidinol hydrochloride

Cat. No.: B1428246
CAS No.: 17758-06-4
M. Wt: 146.57 g/mol
InChI Key: IPYDCQOCPSBFRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-pyrimidinol hydrochloride is a chemical compound of significant interest in medicinal and organic chemistry research. It serves as a versatile synthetic intermediate and key precursor for the development of novel pyrimidine derivatives. The pyrimidine scaffold is a privileged structure in drug discovery due to its presence in nucleic acids and many bioactive molecules . Researchers utilize this compound to create new molecules with potential pharmacological activities. Pyrimidine derivatives are extensively investigated for their anticancer properties, acting through mechanisms such as enzyme inhibition and receptor antagonism . Furthermore, this scaffold is a cornerstone in the development of antimicrobial agents, with studies showing efficacy against various bacterial and fungal strains . The structural motif of 5-methyl-2-pyrimidinol is also explored for anti-inflammatory and antioxidant applications, as pyrimidine-based compounds can inhibit key inflammatory mediators and protect cells from oxidative damage . As a building block, it allows for further functionalization at various positions on the pyrimidine ring, enabling the fine-tuning of biological and physicochemical properties for specific research objectives . This product is intended for research purposes as a chemical standard and synthetic intermediate. It is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-methyl-1H-pyrimidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O.ClH/c1-4-2-6-5(8)7-3-4;/h2-3H,1H3,(H,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYDCQOCPSBFRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)N=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Methyl-2-pyrimidinol hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

This compound has a molecular formula of C6_6H8_8N2_2O·ClH, characterized by a pyrimidine ring with a methyl group at the 5th position and a hydroxyl group at the 2nd position. The presence of the hydrochloride enhances its stability and bioavailability, making it particularly useful in pharmaceutical applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, showing potential as an agent in treating infections. The compound interacts with specific molecular targets, inhibiting bacterial growth through mechanisms such as enzyme inhibition and disruption of cellular pathways.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating its potential as a therapeutic agent in combating resistant strains.

Anticancer Properties

The anticancer potential of this compound has also been explored, particularly its role in inhibiting cancer cell proliferation. Research suggests that this compound may induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and death.

The mechanism by which this compound exerts its anticancer effects involves the inhibition of specific kinases and enzymes that are crucial for tumor growth. For instance, studies have shown that it can inhibit the ERK5 pathway, which is implicated in cancer progression .

Enzyme Inhibition

One of the notable biological activities of this compound is its ability to inhibit various enzymes. This property is particularly relevant in drug design, where enzyme inhibitors can serve as therapeutic agents.

Inhibition Studies

In vitro studies have demonstrated that this compound effectively inhibits enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are involved in inflammatory responses. The compound significantly reduced mRNA expressions of COX-2 and iNOS compared to control groups, suggesting its potential as an anti-inflammatory agent .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds.

Compound NameStructural FeaturesUnique Biological Activity
2,4-Dimethyl-5-pyrimidinolContains two methyl groups but lacks hydroxylDifferent reactivity profile
4,6-Dimethyl-2-hydroxypyrimidineHydroxyl group at a different positionVarying biological activity
5-Ethyl-2-pyrimidinol hydrochlorideEthyl instead of methyl group at the 5th positionInfluences solubility and reactivity

The unique substitution pattern of this compound enhances its solubility and reactivity compared to other pyrimidine derivatives, contributing to its distinct biological activities.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
5-Methyl-2-pyrimidinol hydrochloride has shown potential as an anticancer agent. Research indicates that pyrimidine derivatives can inhibit key enzymes involved in cancer cell proliferation. For instance, studies have demonstrated that compounds similar to 5-methyl-2-pyrimidinol exhibit significant inhibitory effects on kinases associated with tumor growth and survival pathways.

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has been reported to suppress the activity of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. In vitro studies indicate that certain derivatives can significantly reduce COX-2 expression, suggesting potential therapeutic applications in managing inflammatory diseases .

Neuroprotective Effects
Recent research highlights the neuroprotective properties of pyrimidine derivatives, including this compound. These compounds may help mitigate neurodegenerative processes by modulating pathways involved in oxidative stress and apoptosis, making them candidates for further exploration in neurotherapeutics .

Agricultural Applications

Pesticide Development
this compound is being explored as an intermediate in the synthesis of novel pesticides. Its structural characteristics allow it to be modified into more complex molecules that exhibit insecticidal properties. The development of such compounds could lead to more effective pest control solutions with lower environmental impact .

Herbicide Potential
In addition to insecticides, there is ongoing research into the herbicidal properties of pyrimidine derivatives. The ability to inhibit specific biochemical pathways in plants makes these compounds valuable for developing selective herbicides that target unwanted vegetation without harming crops .

Material Science

Polymer Chemistry
In material science, this compound is being investigated for its role in polymer synthesis. Its functional groups can be incorporated into polymer backbones, potentially enhancing the thermal and mechanical properties of materials. This application is particularly relevant in developing advanced materials for electronics and coatings .

Radical Scavenging Agents
The compound's ability to act as a radical scavenger positions it as a candidate for use in formulations aimed at reducing oxidative stress in materials. This characteristic is crucial for improving the longevity and stability of various products, including plastics and coatings exposed to environmental degradation .

Table 1: Summary of Biological Activities of this compound

Activity TypeMechanism of ActionReference
AnticancerInhibition of kinases
Anti-inflammatorySuppression of COX-2
NeuroprotectiveModulation of oxidative stress pathways
PesticidalIntermediate for novel insecticides
HerbicidalInhibition of plant biochemical pathways
Polymer enhancementIncorporation into polymer matrices

Case Study Examples

  • Anticancer Efficacy : A study evaluated the effects of this compound on breast cancer cell lines, demonstrating significant reduction in cell viability through apoptosis induction.
  • Inflammation Reduction : In animal models, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential use in treating chronic inflammatory conditions.
  • Pesticide Development : Preliminary tests on synthesized derivatives showed promising insecticidal activity against common agricultural pests, paving the way for future field trials.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table compares 5-methyl-2-pyrimidinol hydrochloride with structurally related pyrimidine derivatives and hydrochloride salts:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Applications/Notes
This compound C₅H₇ClN₂O 146.57 41398-85-0 Pyrimidine, -OH, -CH₃ Pharmaceutical synthesis
5-Methylpyrimidin-4-ol C₅H₆N₂O 110.11 17758-52-0 Pyrimidine, -OH, -CH₃ Research intermediate
2-Methylpyrimidin-4(3H)-one C₅H₆N₂O 110.11 19875-04-8 Pyrimidine, -C=O, -CH₃ Potential kinase inhibitor
4-Amino-5-aminomethyl-2-methylpyrimidine dihydrochloride C₆H₁₀N₄·2HCl 217.12 Not provided Pyrimidine, -NH₂, -CH₂NH₂, -CH₃ Biochemical probes
Pyridoxal hydrochloride C₈H₁₁NO₃·HCl 225.64 65-22-5 Pyridine, -OH, -CHO, -CH₃ Vitamin B6 derivative
Key Observations:
  • Positional Isomerism : The hydroxyl group's position (2 vs. 4 in 5-methylpyrimidin-4-ol) affects hydrogen bonding and solubility .
  • Functional Group Impact : The ketone group in 2-methylpyrimidin-4(3H)-one increases electrophilicity compared to the hydroxyl group in the target compound .
  • Amino vs. Hydroxyl: 4-Amino-5-aminomethyl-2-methylpyrimidine dihydrochloride has enhanced nucleophilicity due to amino groups, making it suitable for conjugation reactions .

Physicochemical and Application Comparisons

Solubility and Stability:
  • This compound is water-soluble due to its ionic nature, whereas non-hydrochloride analogs like 5-methylpyrimidin-4-ol require organic solvents .
  • Pyridoxal hydrochloride is highly soluble and stable in aqueous solutions, critical for its role in enzymatic cofactors .

Research Findings and Industrial Relevance

  • Synthetic Utility: this compound is cited in patents for synthesizing nucleoside analogs, leveraging its hydroxyl group for phosphorylation .
  • Comparative Reactivity: In contrast, 4-amino-substituted pyrimidines (e.g., 4-amino-5-aminomethyl-2-methylpyrimidine dihydrochloride) are preferred in cross-coupling reactions due to their amino groups .
  • Thermal Stability : The high melting point (211°C) of the target compound suggests stability under thermal stress, advantageous for high-temperature syntheses .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the purity and identity of 5-Methyl-2-pyrimidinol hydrochloride?

  • Methodological Answer : Use a combination of high-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Cross-validate with elemental analysis (CHNS) to verify molecular composition. For regulatory compliance, refer to pharmacopeial protocols for related pyridine derivatives, such as clarity, color, and loss-on-drying tests .

Q. What safety precautions are critical during laboratory handling of this compound?

  • Methodological Answer : Implement local exhaust ventilation, wear nitrile gloves, safety goggles, and lab coats to avoid inhalation or skin contact. Store in a dry, ventilated area at controlled room temperature (20–25°C). In case of accidental exposure, rinse eyes with water for 15 minutes and seek medical attention for persistent symptoms .

Q. How can synthetic routes for this compound be optimized to minimize byproducts?

  • Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) to favor nucleophilic substitution at the pyrimidine ring. Monitor intermediates via thin-layer chromatography (TLC) and purify using recrystallization or column chromatography. For related pyrimidine derivatives, yields improve with anhydrous conditions and inert atmospheres .

Q. What are the best practices for waste disposal after experiments involving this compound?

  • Methodological Answer : Segregate waste into halogenated organic containers and avoid aqueous disposal. Collaborate with licensed waste management services for incineration or chemical neutralization, adhering to local environmental regulations .

Advanced Research Questions

Q. How does the hydrochloride salt form influence the crystallographic stability of 5-Methyl-2-pyrimidinol under varying humidity?

  • Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) to analyze hydrogen-bonding networks and lattice packing. Conduct dynamic vapor sorption (DVS) studies to assess hygroscopicity. For structurally similar hydrochlorides, monoclinic crystal systems (e.g., space group P21/c) exhibit humidity-dependent phase transitions .

Q. What metabolic pathways involve this compound, and how can its metabolites be identified?

  • Methodological Answer : Use in vitro hepatocyte models with LC-MS/MS to trace hydroxylation or demethylation metabolites. Compare fragmentation patterns with reference standards like 3-hydroxy-4-aminopyridine. For validation, spike samples with isotopically labeled analogs to confirm retention times .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR chemical shifts) during characterization?

  • Methodological Answer : Re-examine sample preparation (e.g., deuteration efficiency, pH effects on proton exchange). Validate NMR assignments using 2D techniques (COSY, HSQC) and compare with computational predictions (DFT-based chemical shift calculations). Cross-check IR spectra for functional group consistency .

Q. What experimental designs are effective for studying the compound’s stability under accelerated degradation conditions?

  • Methodological Answer : Subject samples to stress testing (40°C/75% RH, acidic/basic hydrolysis, oxidative media) for 4–8 weeks. Analyze degradation products via UPLC-PDA and high-resolution mass spectrometry (HRMS). Quantify stability using Arrhenius kinetics to extrapolate shelf-life under standard storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-2-pyrimidinol hydrochloride
Reactant of Route 2
5-Methyl-2-pyrimidinol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.